

A Comparative Guide to JMJD3 Inhibitors: GSK-J1 and Beyond

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Compound of Interest

Compound Name: GSK-J1 sodium

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This guide provides a detailed comparison of GSK-J1, a potent and selective inhibitor of the H3K27 demethylase JMJD3, with other epigenetic modulators, including the EZH1/EZH2 inhibitor UNC1999 and other JMJD3 inhibitors such as JIB-04 and IOX1. This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate tool compound for their studies in areas such as inflammation, cancer, and developmental biology.

At a Glance: Key Inhibitor Properties

The following table summarizes the key characteristics of the discussed inhibitors, providing a quick reference for their primary targets, potency, and selectivity.

Inhibitor	Primary Target(s)	Mechanism of Action	IC50 (JMJD3/KDM6B)	IC50 (Other Targets)	Key Features
GSK-J1	JMJD3 (KDM6B), UTX (KDM6A)	Histone Demethylase Inhibitor	60 nM[1]	UTX: 53 nM; KDM5B: 170 nM[2]; KDM5C: 550 nM[2]	Highly potent and selective for the KDM6 subfamily.
UNC1999	EZH2, EZH1	Histone Methyltransferase Inhibitor	Not Applicable	EZH2: <10 nM[3]; EZH1: 45 nM[3][4]	Orally bioavailable dual inhibitor of EZH1/2.[4]
JIB-04	Pan-Jumonji Domain-Containing (JMJD) Demethylases	Histone Demethylase Inhibitor	855 nM[5][6][7]	JARID1A: 230 nM; JMJD2E: 340 nM; JMJD2A: 445 nM; JMJD2B: 435 nM; JMJD2C: 1100 nM; JMJD2D: 290 nM[5][6][7]	Pan-selective Jumonji inhibitor.[5][6][7]
IOX1	Broad-spectrum 2-oxoglutarate (2OG) dependent oxygenases	Histone Demethylase Inhibitor	120 nM[8]	JMJD1A: 170 nM; JMJD2A: 200 nM; JMJD2E: 300 nM; JMJD2C: 600 nM; UTX: 1 µM[8]	Broad-spectrum inhibitor of 2OG oxygenases. [8]

Mechanism of Action and Target Specificity

GSK-J1: A Selective JMJD3/UTX Inhibitor

GSK-J1 is a highly potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and its close homolog UTX (KDM6A). These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the repression of target gene expression.[9] GSK-J1 exhibits high selectivity for the KDM6 subfamily over other histone demethylases.[10] For cellular applications, its cell-permeable prodrug, GSK-J4, is often utilized.[11]

UNC1999: A Dual EZH1/EZH2 Inhibitor

In contrast to GSK-J1, UNC1999 is a potent and orally bioavailable inhibitor of the histone methyltransferases EZH2 and EZH1.[4][12] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for establishing the H3K27me3 mark.[7] EZH1 is a closely related homolog that can also be incorporated into the PRC2 complex.[3][7][13][14] By inhibiting EZH1 and EZH2, UNC1999 blocks the methylation of H3K27, leading to a global reduction in H3K27me3 levels and the activation of PRC2 target genes.[15][16] UNC1999 is highly selective for EZH1/2 over other histone methyltransferases.[17] An inactive analog, UNC2400, is available as a negative control for experiments.[13]

Other JMJD3 Inhibitors: JIB-04 and IOX1

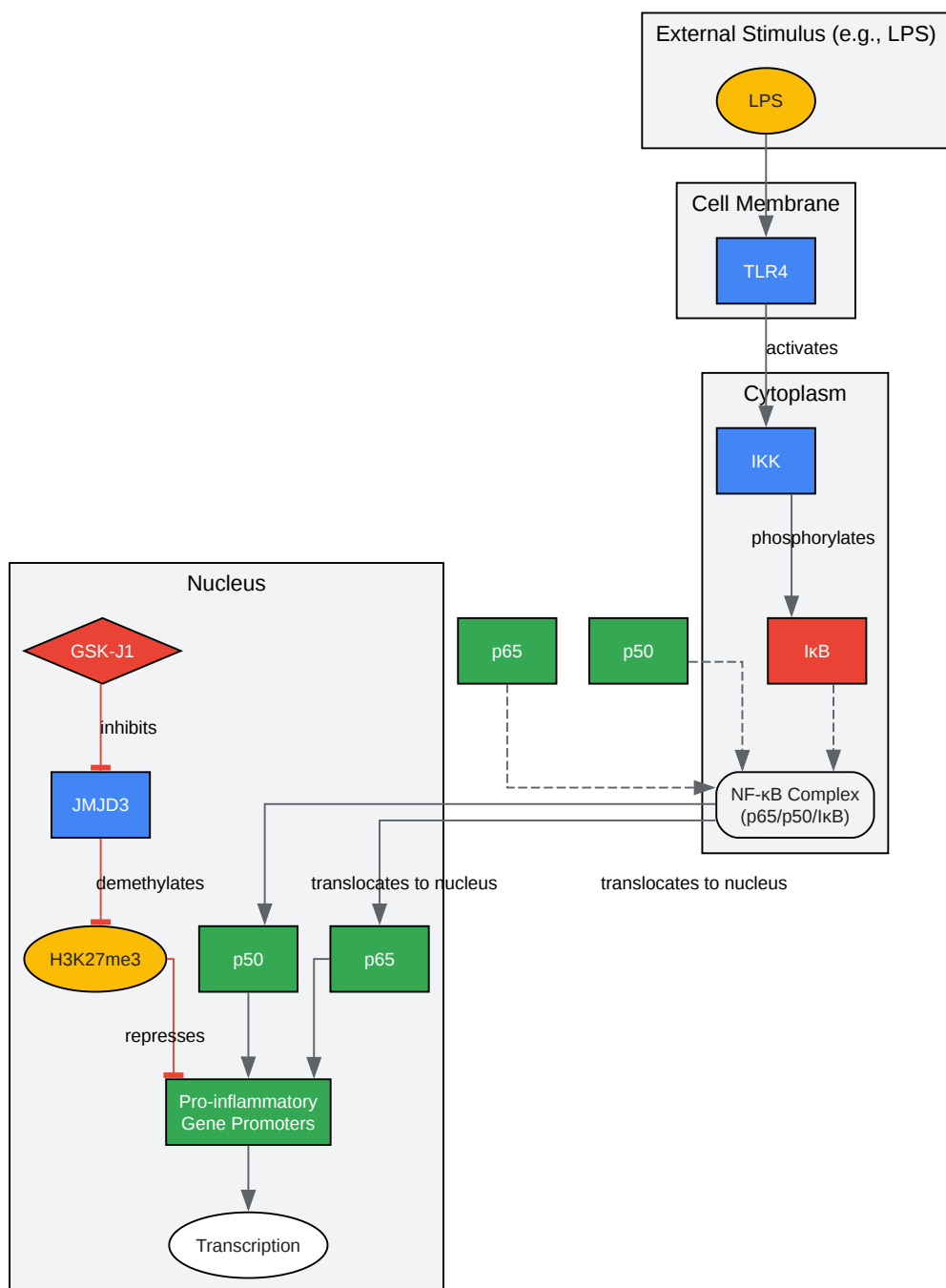
- JIB-04 is a pan-selective inhibitor of the Jumonji family of histone demethylases, showing activity against multiple JMJD proteins, including JMJD3.[5][6][7][18] Its broader selectivity profile makes it a useful tool for studying the overall role of Jumonji demethylases in various biological processes.
- IOX1 is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, which includes the JmjC histone demethylases.[8][15][19][20][21] Its inhibitory activity is not restricted to histone demethylases, and it can affect other 2OG-dependent enzymes.

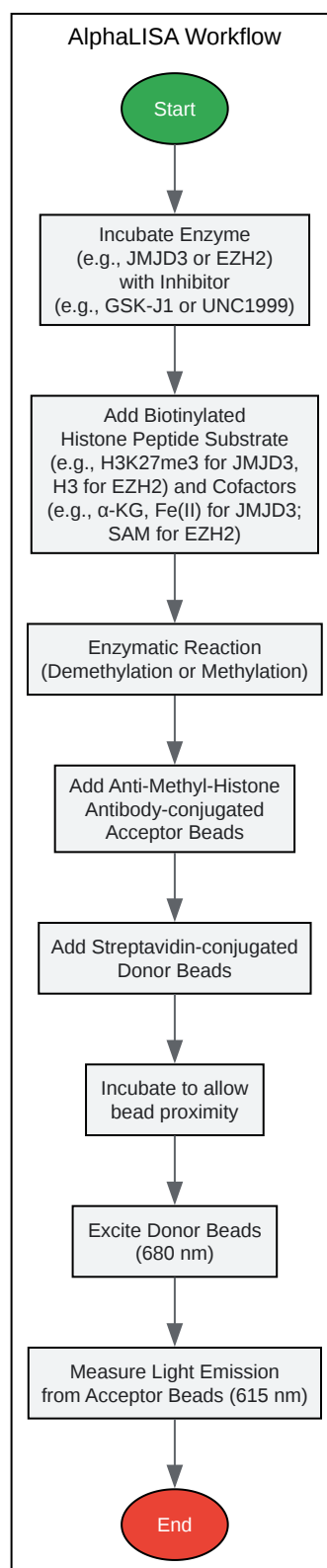
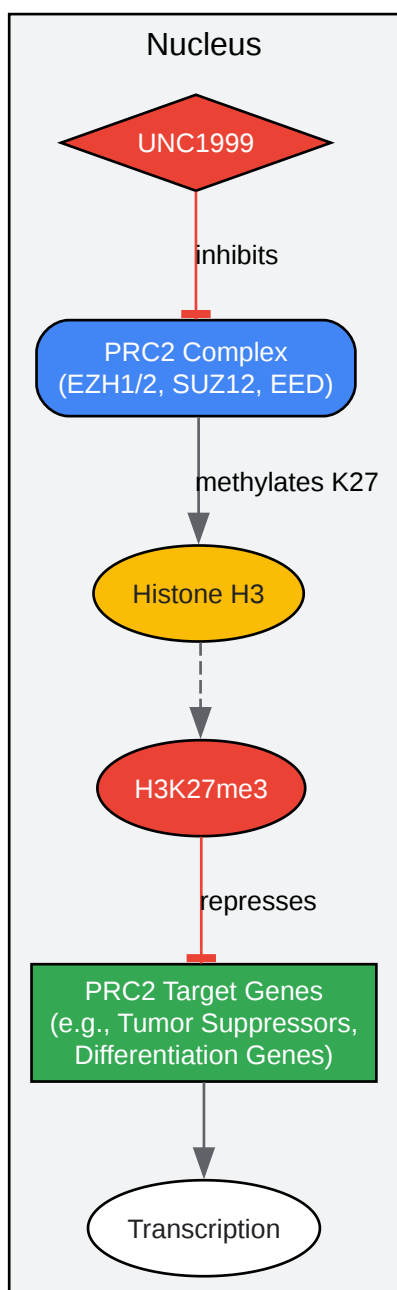
Impact on Signaling Pathways

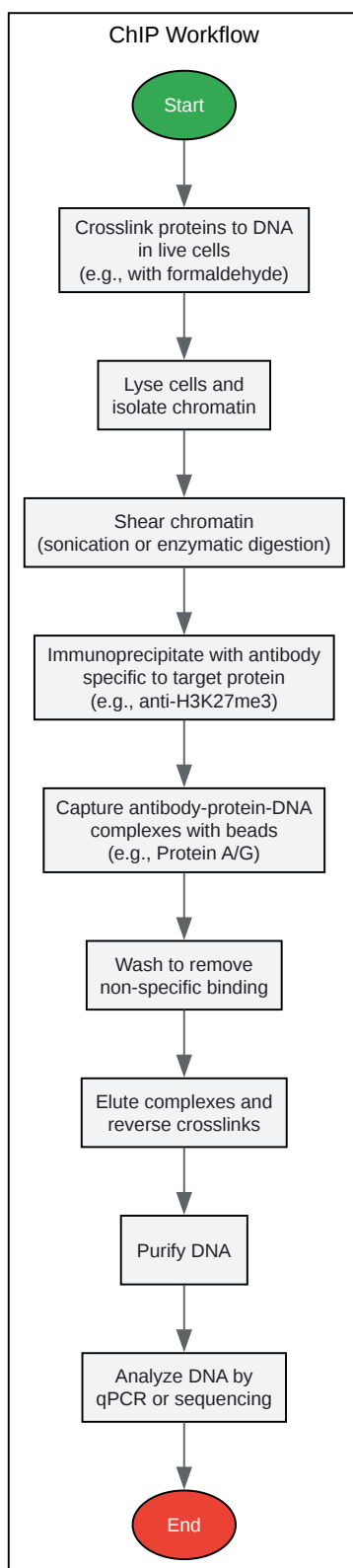
The opposing mechanisms of action of GSK-J1 and UNC1999 lead to distinct downstream effects on cellular signaling pathways.

GSK-J1 and the NF- κ B Pathway

JMJD3 plays a crucial role in inflammation, and its activity is closely linked to the NF- κ B signaling pathway.[5][6][8] GSK-J1, by inhibiting JMJD3, has been shown to suppress the activation of the NF- κ B pathway.[5][22] This is achieved by preventing the JMJD3-mediated demethylation of H3K27me3 at the promoters of pro-inflammatory genes, thereby maintaining their repression.[1][5][22] Specifically, GSK-J1 treatment can lead to a decrease in the phosphorylation of the p65 subunit of NF- κ B and its inhibitor, I κ B.[5]







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References

- 1. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF- κ B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 11. Linking JNK signaling to NF-kappaB: a key to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H3K27 Demethylase JMJD3 Employs the NF- κ B and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. device.report [device.report]
- 21. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 22. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
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